Cas no 176032-78-3 (3-(1,2,4-Triazol-1-yl)aniline)
3-(1,2,4-Triazol-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 3-(1,2,4-Triazol-1-yl)aniline
- 3-(1H-1,2,4-TRIAZOL-1-YL)ANILINE
- Benzenamine,3-(1H-1,2,4-triazol-1-yl)-
- 3-([1,2,4]Triazol-1-yl)phenylamine
- 1-(3-Aminophenyl)-1H-1,2,4-triazole
- 3-(1H-1,2,4-Triazol-1-yl)benzenaMine
- 3-(1H-1,2,4-triazol-1-yl)aniline(SALTDATA: FREE)
- Benzenamine, 3-(1H-1,2,4-triazol-1-yl)-
- QOHJDIAWBVPZFL-UHFFFAOYSA-N
- 3-(1,2,4-triazolyl)phenylamine
- SBB051791
- 3-[1,2,4]triazol-1-yl-phenylamine
- RP02137
- SY028823
- 3-(1H-1,2,4-triazol-1-yl)aniline, AldrichCPR
- 176032-78-3
- MFCD08271899
- TS-02127
- A881538
- CS-0156889
- AC1656
- SCHEMBL1077009
- FT-0643705
- DTXSID00634566
- AKOS006221609
- BHA03278
- W-206231
- 3-(1H-1,2,4-Triazol-1-yl)aniline90%
- 3-(1H-1,2,4-Triazol-1-yl)aniline 90%
- DB-044244
-
- MDL: MFCD08271899
- Inchi: 1S/C8H8N4/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,9H2
- InChI Key: QOHJDIAWBVPZFL-UHFFFAOYSA-N
- SMILES: N1(C=NC=N1)C1C=CC=C(C=1)N
Computed Properties
- Exact Mass: 160.07500
- Monoisotopic Mass: 160.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.7
- XLogP3: 1
Experimental Properties
- Density: 1.32
- Melting Point: 102 °C
- Boiling Point: 395 ºC
- Flash Point: 192 ºC
- Refractive Index: 1.689
- PSA: 56.73000
- LogP: 1.43070
3-(1,2,4-Triazol-1-yl)aniline Security Information
- Hazardous Material transportation number:UN 2926
- Hazard Category Code: 20/21/22;36/37/38
- Safety Instruction: S16; S26; S36/37/39
-
Hazardous Material Identification:
- Safety Term:S16-26-36/37/39
- Risk Phrases:R11; R20/21/22; R36/37/38
3-(1,2,4-Triazol-1-yl)aniline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1,2,4-Triazol-1-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RX643-5g |
3-(1,2,4-Triazol-1-yl)aniline |
176032-78-3 | 97% | 5g |
3488CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RX643-1g |
3-(1,2,4-Triazol-1-yl)aniline |
176032-78-3 | 97% | 1g |
873.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RX643-50mg |
3-(1,2,4-Triazol-1-yl)aniline |
176032-78-3 | 97% | 50mg |
135.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RX643-250mg |
3-(1,2,4-Triazol-1-yl)aniline |
176032-78-3 | 97% | 250mg |
511CNY | 2021-05-07 | |
| Fluorochem | 064771-250mg |
3-(1H-1,2,4-Triazol-1-yl)aniline |
176032-78-3 | 97% | 250mg |
£39.00 | 2022-03-01 | |
| Fluorochem | 064771-1g |
3-(1H-1,2,4-Triazol-1-yl)aniline |
176032-78-3 | 97% | 1g |
£87.00 | 2022-03-01 | |
| Fluorochem | 064771-5g |
3-(1H-1,2,4-Triazol-1-yl)aniline |
176032-78-3 | 97% | 5g |
£246.00 | 2022-03-01 | |
| Fluorochem | 064771-10g |
3-(1H-1,2,4-Triazol-1-yl)aniline |
176032-78-3 | 97% | 10g |
£395.00 | 2022-03-01 | |
| Alichem | A449037714-10g |
3-(1H-1,2,4-Triazol-1-yl)aniline |
176032-78-3 | 95% | 10g |
472.68 USD | 2021-06-15 | |
| Apollo Scientific | OR9139-250mg |
3-(1H-1,2,4-Triazol-1-yl)aniline |
176032-78-3 | 97% | 250mg |
£60.00 | 2025-02-21 |
3-(1,2,4-Triazol-1-yl)aniline Suppliers
3-(1,2,4-Triazol-1-yl)aniline Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 3-(1,2,4-Triazol-1-yl)aniline
Comprehensive Overview of 3-(1,2,4-Triazol-1-yl)aniline (CAS No. 176032-78-3): Properties, Applications, and Industry Insights
3-(1,2,4-Triazol-1-yl)aniline, identified by its CAS number 176032-78-3, is a specialized organic compound featuring a unique molecular structure combining an aniline moiety with a 1,2,4-triazole ring. This heterocyclic aromatic amine has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for bioactive molecules. The compound's molecular formula C8H8N4 and molecular weight 160.18 g/mol make it particularly valuable for designing small-molecule inhibitors and functional materials.
Recent advancements in triazole-containing compounds have positioned 3-(1,2,4-Triazol-1-yl)aniline as a key intermediate in developing novel antifungal agents and crop protection chemicals. The 1,2,4-triazole scaffold is renowned for its bioisosteric properties, often mimicking amide bonds while offering improved metabolic stability – a feature highly sought after in modern drug discovery. Researchers frequently search for "triazole derivatives in medicinal chemistry" or "aniline-triazole hybrid applications," reflecting the compound's relevance in addressing challenges like drug resistance and sustainable agriculture.
The synthesis of CAS 176032-78-3 typically involves nucleophilic aromatic substitution reactions between 1,2,4-triazole and appropriately substituted aniline derivatives. Analytical characterization through HPLC, NMR spectroscopy, and mass spectrometry confirms its high purity (>98%), meeting the stringent requirements of pharmaceutical intermediates. Industry professionals often inquire about "scale-up synthesis of triazole-aniline compounds" or "purification methods for 176032-78-3," highlighting practical considerations in manufacturing processes.
From a regulatory perspective, 3-(1,2,4-Triazol-1-yl)aniline complies with major chemical inventories including REACH and TSCA, facilitating its global trade and research applications. The compound's logP value of 1.82 suggests favorable solubility characteristics for formulation development, addressing common queries about "solubility enhancement of triazole derivatives." Its thermal stability (decomposition >250°C) makes it suitable for various industrial processes, as evidenced by growing patent filings incorporating this structural motif.
Emerging applications of 176032-78-3 extend to materials science, where its conjugated system enables development of organic semiconductors and coordination polymers. The compound's ability to form stable metal complexes responds to increasing searches for "nitrogen-rich ligands for catalysis." Recent studies explore its potential in photovoltaic materials and corrosion inhibitors, aligning with global trends toward sustainable energy solutions and infrastructure protection.
Quality control protocols for 3-(1,2,4-Triazol-1-yl)aniline emphasize rigorous HPLC analysis and residual solvent monitoring, particularly important for pharmaceutical-grade material. The compound's storage stability under inert atmosphere at 2-8°C addresses common handling questions, while its crystalline form facilitates precise dosing in research applications. Analytical certificates typically include comprehensive spectroscopic data and chromatographic profiles to ensure batch-to-batch consistency.
Market intelligence reveals growing demand for CAS 176032-78-3 across North America, Europe, and Asia-Pacific regions, driven by expanding R&D in small-molecule therapeutics and specialty chemicals. Suppliers increasingly provide customized packaging options ranging from gram-scale for laboratory use to kilogram quantities for industrial applications. The compound's supply chain resilience has become a focal point, with procurement specialists searching for "reliable sources of triazole-aniline derivatives" and "alternative synthetic routes for 176032-78-3."
Future research directions for 3-(1,2,4-Triazol-1-yl)aniline include exploration of its structure-activity relationships in various biological targets and investigation of its photophysical properties for optoelectronic applications. The compound's versatile reactivity allows functionalization at multiple positions, enabling creation of diverse derivative libraries – a strategy frequently employed in combinatorial chemistry and high-throughput screening programs. These developments respond to industry needs for "multifunctional chemical building blocks" and "scaffolds for fragment-based drug design."
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